1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride
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Overview
Description
1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is a chemical compound belonging to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The structure of this compound includes an imidazole ring substituted with a methyl group and a tetradecanoyl chain, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 1-methylimidazole with tetradecanoyl chloride in the presence of a suitable base, such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired imidazolium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkoxylated imidazolium salts.
Scientific Research Applications
1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cycloadditions and polymerizations.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the formulation of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The imidazolium moiety can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. The tetradecanoyl chain enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
1-Methyl-3-octadecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with an octadecanoyl chain instead of a tetradecanoyl chain.
1-Methyl-3-dodecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with a dodecanoyl chain.
Uniqueness: 1-Methyl-3-tetradecanoyl-2,3-dihydro-1H-imidazol-1-ium chloride is unique due to its specific chain length, which influences its physical and chemical properties, such as solubility, melting point, and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
105612-59-7 |
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Molecular Formula |
C18H35ClN2O |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
1-(1-methyl-1,2-dihydroimidazol-1-ium-3-yl)tetradecan-1-one;chloride |
InChI |
InChI=1S/C18H34N2O.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-18(21)20-16-15-19(2)17-20;/h15-16H,3-14,17H2,1-2H3;1H |
InChI Key |
MENVGXLHWOPKHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1C[NH+](C=C1)C.[Cl-] |
Origin of Product |
United States |
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